

H-Lys-OMe.2HCl in Proteomics Research: An In-depth Technical Guide

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Compound of Interest

Compound Name: *H-Lys-OMe.2HCl*

Cat. No.: *B554999*

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **H-Lys-OMe.2HCl** (L-Lysine methyl ester dihydrochloride), detailing its properties, applications, and experimental use in the field of proteomics research.

Introduction to H-Lys-OMe.2HCl

H-Lys-OMe.2HCl is a derivative of the essential amino acid L-lysine, where the carboxyl group is protected as a methyl ester and the amino groups are protonated as a dihydrochloride salt. [1] This modification of the lysine molecule imparts specific chemical properties that make it a valuable reagent in both peptide synthesis and, more specifically, in certain proteomics applications. While its primary and most established role is as a building block in solid-phase and solution-phase peptide synthesis, its utility in proteomics is centered on its ability to enhance the incorporation of lysine and its analogs into proteins within cellular systems.[1]

Physicochemical Properties and Specifications

The key physicochemical properties of **H-Lys-OMe.2HCl** are summarized in the table below, compiled from various commercial and analytical sources. These properties are critical for its handling, storage, and application in experimental settings.

Property	Value	References
Synonyms	L-Lysine methyl ester dihydrochloride, H-Lys-OMe dihydrochloride	[1][2]
CAS Number	26348-70-9	[1][2][3]
Molecular Formula	C ₇ H ₁₆ N ₂ O ₂ ·2HCl	[1][2][3]
Molecular Weight	233.14 g/mol	[1][2][3]
Appearance	White to off-white powder or crystals	[1][2][3]
Purity	>98% (Typically determined by NMR or HPLC)	[1][2][3]
Melting Point	192 - 197 °C	[1][2]
Solubility	Highly soluble in water	[1]
Optical Rotation	[α] ²⁰ /D +13° to +19° (c=5, H ₂ O)	[1]
Storage	Room temperature, ideally <15°C, in a sealed container under inert gas, protected from moisture. Material is hygroscopic.	[1][3]

Core Application in Proteomics: Enhanced Cellular Incorporation

The primary application of **H-Lys-OMe.2HCl** in proteomics is to facilitate the efficient incorporation of lysine or unnatural lysine analogs into proteins in cell culture-based experiments. This is particularly relevant for quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

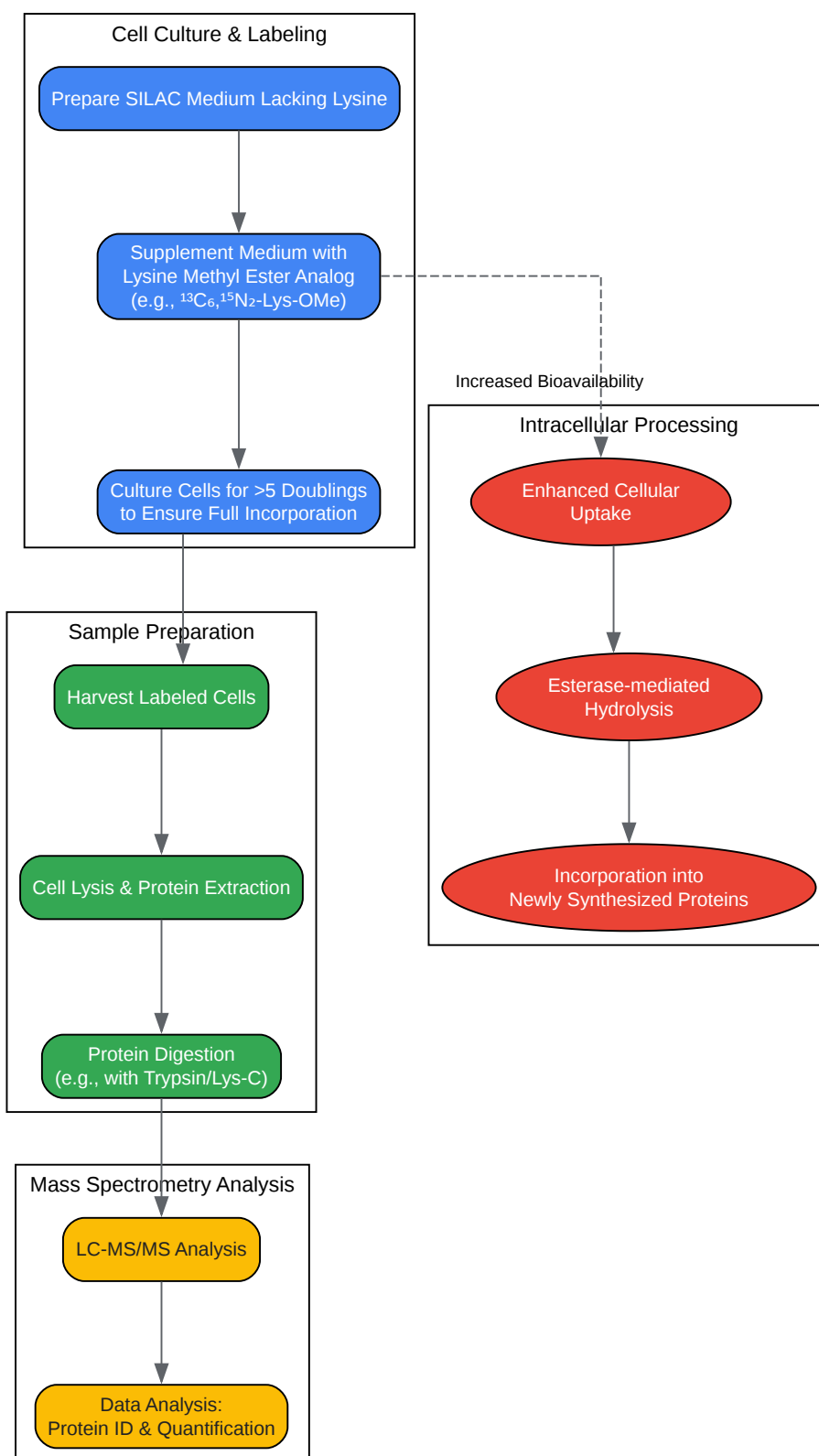
The methyl ester group increases the hydrophobicity of the lysine molecule, which can significantly enhance its transport across the cell membrane. Once inside the cell, endogenous

esterases are thought to hydrolyze the methyl ester, releasing the free amino acid, which can then be charged to its cognate tRNA and incorporated into newly synthesized proteins. This strategy has been shown to improve the incorporation efficiency of both natural and unnatural amino acids by 2- to 6-fold compared to using the free acid form.

This enhanced uptake is particularly advantageous when using expensive stable isotope-labeled or complex unnatural amino acids, as it allows for lower concentrations to be used in the culture medium, saving costs and materials.

Experimental Workflow: Enhanced SILAC Labeling

The following diagram illustrates the workflow for using a methyl-esterified lysine analog (such as a stable isotope-labeled version of H-Lys-OMe) for enhanced protein labeling in a quantitative proteomics experiment.



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Workflow for enhanced SILAC labeling using lysine methyl ester.

Detailed Experimental Protocol: Enhanced Incorporation of Lysine Analogs

This protocol is adapted from methodologies demonstrating the enhanced incorporation of amino acid methyl esters in *E. coli* and is applicable to mammalian cell lines for SILAC experiments.

Materials:

- **H-Lys-OMe.2HCl** or a stable isotope-labeled variant (e.g., $^{13}\text{C}_6,^{15}\text{N}_2$ -L-Lysine-OMe.2HCl)
- Lysine-free cell culture medium (e.g., SILAC DMEM)
- Dialyzed fetal bovine serum (dFBS)
- Cell line of interest
- Standard cell culture reagents and equipment
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Protein quantitation assay (e.g., BCA assay)
- Reagents for protein reduction, alkylation, and digestion (DTT, iodoacetamide, Trypsin/Lys-C)
- LC-MS/MS system

Procedure:

- **Preparation of SILAC Medium:** Prepare the "heavy" SILAC medium by supplementing lysine-free DMEM with the desired final concentration of the stable isotope-labeled lysine methyl ester. The optimal concentration may need to be determined empirically but can be significantly lower than the standard concentration for the free amino acid form. Also supplement with L-proline if arginine-to-proline conversion is a concern in your cell line. Add dialyzed FBS to the required percentage.
- **Cell Culture and Labeling:**

- Culture the cells in the prepared "heavy" SILAC medium.
- Passage the cells for at least five to six doublings to ensure complete incorporation of the heavy-labeled lysine into the cellular proteome.
- Concurrently, grow a control "light" cell population in medium containing the unlabeled, standard lysine.
- Cell Harvest and Lysis:
 - Harvest the "heavy" and "light" cell populations.
 - For quantitative experiments, mix equal numbers of cells (or equal amounts of protein lysate) from the heavy and light populations.
 - Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Digestion:
 - Quantify the protein concentration of the mixed lysate.
 - Take a desired amount of protein (e.g., 50-100 µg) and perform in-solution or in-gel digestion.
 - Reduction: Reduce disulfide bonds with DTT at 56°C for 30 minutes.
 - Alkylation: Alkylate cysteine residues with iodoacetamide at room temperature in the dark for 30 minutes.
 - Digestion: Dilute the sample to reduce the denaturant concentration and digest with a protease mix (e.g., Trypsin/Lys-C) overnight at 37°C.
- Sample Cleanup and LC-MS/MS Analysis:
 - Acidify the digest to stop the enzymatic reaction.
 - Clean up the peptide mixture using a desalting column (e.g., C18 StageTip).
 - Analyze the peptides by LC-MS/MS.

- Data Analysis:
 - Use appropriate proteomics software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of heavy and light peptides. The software should be configured to search for the mass shift corresponding to the heavy lysine isotope.

Other Applications

Peptide Synthesis

H-Lys-OMe.2HCl is a fundamental building block for the synthesis of peptides.^[1] The methyl ester protection of the C-terminus allows for the selective formation of peptide bonds at the N-terminus without self-polymerization. It is compatible with standard peptide synthesis protocols, including Fmoc and Boc chemistry.^[1] This is particularly relevant to proteomics for the synthesis of stable isotope-labeled peptides, which are used as internal standards for targeted protein quantification (e.g., in Selected Reaction Monitoring - SRM or Parallel Reaction Monitoring - PRM assays).

Safety and Handling

H-Lys-OMe.2HCl should be handled with appropriate safety precautions in a laboratory setting.

Aspect	Recommendation	References
Personal Protective Equipment	Wear gloves, safety goggles, and a lab coat.	[1]
Inhalation	Avoid inhaling dust. May cause respiratory irritation. Use in a well-ventilated area.	[1]
Skin and Eye Contact	Causes skin and eye irritation. In case of contact, rinse thoroughly with water.	[1]
Storage	Store in a cool, dry, and dark place in a tightly sealed container. The material is hygroscopic.	[1]
Disposal	Dispose of in accordance with local, state, and federal regulations for chemical waste.	[1]

Conclusion

H-Lys-OMe.2HCl serves a specific and valuable role in proteomics research, primarily by enhancing the cellular uptake of lysine and its analogs for metabolic labeling experiments. Its utility in improving the efficiency of techniques like SILAC makes it a cost-effective and valuable tool for quantitative proteomics studies. While its main application remains in peptide synthesis, researchers in proteomics can leverage its properties to improve in vivo labeling strategies, particularly when working with valuable isotope-labeled or unnatural amino acids. A thorough understanding of its properties and the experimental protocols for its use is essential for its successful application in a research setting.

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